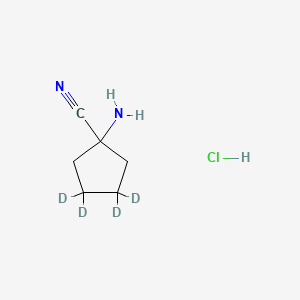

1-Amino-1-cyanocyclopentane-d4 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

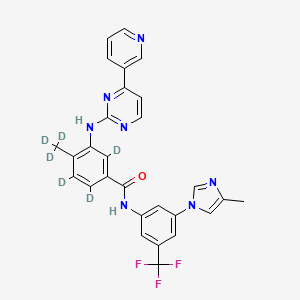

1-Amino-1-cyanocyclopentane-d4 Hydrochloride is a labelled analogue of 1-Amino-1-cyanocyclopentane Hydrochloride, which is an intermediate of Irbesartan . Irbesartan is an antihypertensive drug .

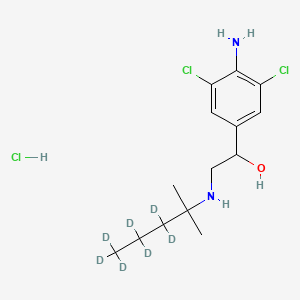

Molecular Structure Analysis

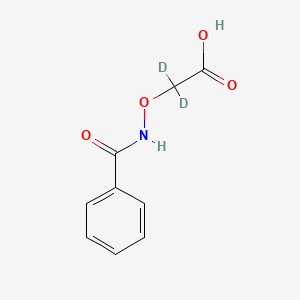

The molecular formula of 1-Amino-1-cyanocyclopentane-d4 Hydrochloride is C6H7D4ClN2 . The molecular weight is 150.64 .Scientific Research Applications

Synthetic Building Blocks and Intermediate Applications

1-Amino-1-cyanocyclopentane-d4 hydrochloride serves as a key intermediate in the synthesis of complex organic molecules. Its utility in organic synthesis is highlighted by its role in the formation of novel cyclopentane-based compounds, which are of interest for their potential in various chemical and pharmaceutical applications.

The compound has been utilized as a precursor for the synthesis of 2-aminocyclopenta[d]pyrimidines, achieved through one-pot, three-component reactions. These pyrimidines serve as versatile building blocks for further chemical transformations, including the creation of novel pyrimido[1,2-a]pyrimidines, which have shown potential in medicinal chemistry for their structural diversity and biological activity (El-Gaby et al., 2015).

It has also facilitated the development of polycyclic molecules and tetrahydroquinolines via diastereoselective tandem addition-cyclization reactions. These reactions, initiated by photochemical electron transfer, demonstrate the compound's utility in synthesizing complex molecular frameworks with potential applications in drug discovery and development (Bertrand et al., 2000).

Catalyst and Reagent in Organic Synthesis

1-Amino-1-cyanocyclopentane-d4 hydrochloride's chemical properties make it a valuable reagent and catalyst in organic synthesis, enabling the efficient construction of cyclic and polycyclic structures. This is particularly relevant in the synthesis of carbocyclic nucleoside precursors, where it has been employed to enhance the synthesis process, demonstrating its wide-ranging applicability in the preparation of compounds with potential therapeutic uses.

- Its application extends to the synthesis of both enantiomers of aminocyclopentanetriol, a carbocyclic nucleoside precursor. This synthesis process highlights the compound's role in facilitating the efficient and stereoselective construction of molecules with potential utility in antiviral and anticancer therapies (Shireman & Miller, 2000).

Pharmacological Research

Beyond its synthetic utility, 1-Amino-1-cyanocyclopentane-d4 hydrochloride has implications in pharmacological research. It contributes to the development of new compounds with potential pharmacological activities, including anticonvulsant properties. This underscores its significance not only as a chemical intermediate but also as a contributor to the discovery and development of new therapeutic agents.

- Research involving the conversion of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile to its corresponding carboxylic acid, and subsequently to new amino amides and amino esters, has explored the anticonvulsant activity of these synthesized compounds. Such studies demonstrate the broader implications of using 1-Amino-1-cyanocyclopentane-d4 hydrochloride in developing potential therapeutic agents (Arustamyan et al., 2019).

properties

IUPAC Name |

1-amino-3,3,4,4-tetradeuteriocyclopentane-1-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c7-5-6(8)3-1-2-4-6;/h1-4,8H2;1H/i1D2,2D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUVFEAHMVSCMQ-PBCJVBLFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC1([2H])[2H])(C#N)N)[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-1-cyanocyclopentane-d4 Hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B585684.png)

![2-{(3R)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B585693.png)

![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)